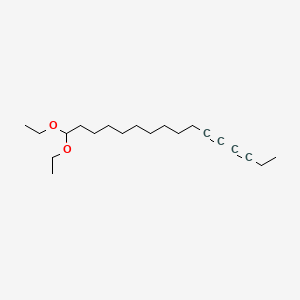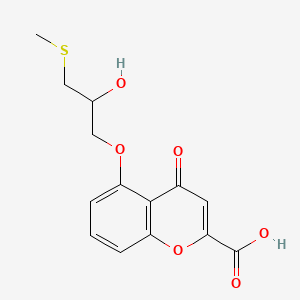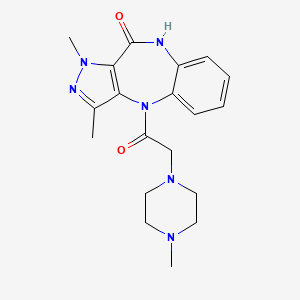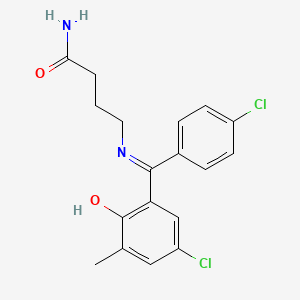![molecular formula C14H10ClN3O2 B1622303 2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid CAS No. 339016-30-7](/img/structure/B1622303.png)
2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid
Übersicht
Beschreibung
This compound, also known as 2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid, has the CAS Number 339016-30-7 . It has a linear formula of C14H10ClN3O2 and a molecular weight of 287.71 . The compound is a synthetic molecule that is gaining increasing interest in the field of cancer treatment due to its excellent pharmacological properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClN3O2/c15-12-5-6-13(17-16-12)18-8-9(7-14(19)20)10-3-1-2-4-11(10)18/h1-6,8H,7H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 220-222°C . Its density is predicted to be 1.46±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid serves as a key intermediate in the synthesis of complex chemical structures, demonstrating its versatility in organic chemistry. For instance, it has been used in a three-component, intramolecular Ugi reaction to produce unique indoloketopiperazine derivatives, highlighting its role in expanding the chemical space of heterocyclic compounds (Ghandi, Zarezadeh, & Taheri, 2012). Additionally, research into synthesizing a series of nitrogen and sulfur heterocycles by linking four distinct ring structures—indole, 1,2,4-triazole, pyridazine, and quinoxaline—underscores the compound's utility in creating novel heterocyclic systems (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Biological Activity and Pharmaceutical Potential
Research into the analgesic and anti-inflammatory activities of structurally diverse amide derivatives of a related compound, [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, has revealed promising pharmacological properties. Some derivatives were found to be equipotent to aspirin and indometacin, suggesting potential applications in pain and inflammation management (Şüküroğlu et al., 2005).
Chemical Structure Analysis
The crystal structure analysis of closely related compounds provides insight into the molecular geometry and potential reactivity of 2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid. For example, the crystal structure of triclopyr (2-[(3,5,6-trichloropyridin-2-yl)oxy]acetic acid) highlights the significance of intermolecular interactions, such as hydrogen bonding and π–π interactions, in determining the stability and reactivity of these compounds (Cho, Kim, Jeon, & Kim, 2014).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives from related compounds and their subsequent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein exemplify the compound's relevance in drug discovery and development. The moderate to good binding energies observed suggest the potential of these derivatives in designing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[1-(6-chloropyridazin-3-yl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-5-6-13(17-16-12)18-8-9(7-14(19)20)10-3-1-2-4-11(10)18/h1-6,8H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJLSIRISGRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=NN=C(C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377380 | |
| Record name | [1-(6-Chloropyridazin-3-yl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid | |
CAS RN |
339016-30-7 | |
| Record name | [1-(6-Chloropyridazin-3-yl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



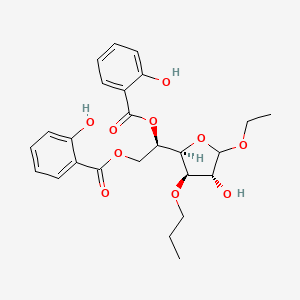





![Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester](/img/structure/B1622231.png)

